molecular formula C17H18N4O4 B2386611 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034281-15-5

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2386611
CAS No.: 2034281-15-5
M. Wt: 342.355
InChI Key: HONNLXDWDNTTFU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a novel chemical entity designed for advanced drug discovery and oncology research. This compound features a 1,2,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its significant biological activities and its role as a bioisostere for ester and amide functional groups . The integration of a pyrimidine heterocycle further enhances its potential for targeted therapeutic applications. Research Value and Potential Applications: The primary research value of this compound lies in the development of new anticancer agents. The 1,2,4-oxadiazole nucleus is present in several commercially available drugs and is the subject of extensive research for its cytotoxic properties . Derivatives of this heterocycle have demonstrated potent antiproliferative effects against a diverse panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers . The structural features of this specific compound—particularly the dimethoxybenzyl and methoxymethylpyrimidine substituents—suggest potential for inhibiting key enzymes involved in cancer cell proliferation. Mechanism of Action: While the specific mechanism of action for this compound requires experimental validation, research on analogous 1,2,4-oxadiazole and pyrimidine-based compounds provides strong mechanistic insights. Related molecules are known to function by inhibiting critical enzymatic targets . These can include various kinases, growth factor receptors, and other enzymes essential for DNA synthesis and cell survival, such as thymidylate synthase . The hybrid structure, combining a 1,2,4-oxadiazole with a pyrimidine moiety, is strategically designed to potentially interact with multiple biological targets, offering a promising starting point for the development of multi-targeted therapies or for overcoming drug resistance in cancer cells . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10-12(9-18-17(19-10)24-4)16-20-15(21-25-16)8-11-5-6-13(22-2)14(7-11)23-3/h5-7,9H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONNLXDWDNTTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

Amidoxime-Carboxylic Acid Classical Approach

The most versatile and well-established method for synthesizing 1,2,4-oxadiazoles involves the reaction between amidoximes and carboxylic acid derivatives. This approach offers high regioselectivity and compatibility with the functional groups present in our target molecule.

The reaction proceeds via a two-step mechanism:

  • O-acylation of the amidoxime with an activated carboxylic acid derivative
  • Intramolecular cyclodehydration to form the oxadiazole ring

For 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, this approach involves:

  • Preparation of 3,4-dimethoxybenzyl amidoxime from the corresponding nitrile
  • Coupling with activated 2-methoxy-4-methylpyrimidine-5-carboxylic acid
  • Cyclization to form the target oxadiazole

One-Pot Synthetic Protocols

More efficient protocols involve one-pot procedures that eliminate the need for isolation of intermediates. These approaches may involve:

  • In situ generation of amidoximes followed by direct coupling and cyclization
  • Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with dehydrating agents
  • Microwave-assisted one-pot syntheses that significantly reduce reaction times

Green Chemistry Approaches

Recent developments in sustainable chemistry have led to environmentally friendly methods for synthesizing oxadiazoles, including:

  • Solvent-free reactions using grinding techniques
  • Use of recyclable catalysts
  • Visible light-induced oxidative cyclization
  • Water as reaction medium with surfactant catalysis

These approaches align with principles of green chemistry, reducing waste and energy consumption while often improving reaction efficiency.

Table 1: Comparison of General Synthetic Strategies for 1,2,4-Oxadiazoles

Method Key Features Advantages Limitations Applicability to Target Compound
Amidoxime-Carboxylic Acid Two-step process High regioselectivity; Mild conditions Multiple steps Excellent; precise control of substitution pattern
One-Pot Protocols Direct conversion in single vessel Fewer isolation steps; Operational simplicity May require optimization for complex substituents Good; requires optimization for specific groups
Microwave-Assisted Use of microwave irradiation Faster reactions (minutes vs. hours); Higher yields Requires specialized equipment Very good; accelerates both formation and cyclization steps
Green Chemistry Approaches Environmentally friendly conditions Reduced environmental impact; Often more economical May have limited scope for complex molecules Moderate; depends on substrate compatibility

Detailed Synthesis Routes for this compound

Route A: Classical Stepwise Synthesis

Preparation of 3,4-Dimethoxybenzyl Amidoxime

The first step involves conversion of 3,4-dimethoxybenzylnitrile to the corresponding amidoxime using hydroxylamine hydrochloride under basic conditions:

3,4-Dimethoxybenzylnitrile + NH2OH·HCl + Base → 3,4-Dimethoxybenzyl Amidoxime

A detailed procedure based on established methodologies for similar transformations:

  • Dissolve 3,4-dimethoxybenzylnitrile (10.0 mmol, 1.77 g) and 8-hydroxyquinoline (0.05 mmol, 7.3 mg) in ethanol (30 mL)
  • Prepare two separate solutions: (a) hydroxylamine hydrochloride (20.0 mmol, 1.39 g) in water (5 mL) and (b) potassium carbonate (15.0 mmol, 2.07 g) in water (5 mL)
  • Add both solutions dropwise simultaneously to the nitrile solution at room temperature over 15 minutes
  • Heat the mixture to reflux for 2 hours
  • Cool to room temperature, remove ethanol under reduced pressure
  • Add water (50 mL), extract with ethyl acetate (3 × 30 mL)
  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
  • Purify the crude product by recrystallization from ethanol/water

Expected yield: 85-90% based on similar transformations

Coupling with 2-Methoxy-4-methylpyrimidine-5-carboxylic Acid

Several activation methods can be employed for the carboxylic acid component:

Method A: Via Acid Chloride

  • Suspend 2-methoxy-4-methylpyrimidine-5-carboxylic acid (5.0 mmol) in dichloromethane (20 mL)
  • Add thionyl chloride (10.0 mmol) and a catalytic amount of N,N-dimethylformamide
  • Reflux for 2 hours until conversion is complete
  • Remove excess thionyl chloride under reduced pressure
  • Dissolve the acid chloride in dichloromethane (15 mL)
  • Add to a solution of 3,4-dimethoxybenzyl amidoxime (5.0 mmol) and triethylamine (10.0 mmol) in dichloromethane (20 mL) at 0°C
  • Allow to warm to room temperature and stir for 4 hours

Method B: Using Coupling Reagents

  • Dissolve 2-methoxy-4-methylpyrimidine-5-carboxylic acid (5.0 mmol), 3,4-dimethoxybenzyl amidoxime (5.0 mmol), and HATU (5.5 mmol) in N,N-dimethylformamide (20 mL)
  • Add N,N-diisopropylethylamine (15.0 mmol) and stir at room temperature for 6 hours
  • Pour into water (100 mL) and extract with ethyl acetate (3 × 30 mL)
  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate

Expected yield: 70-85%, depending on the method used

Cyclodehydration to Form the 1,2,4-Oxadiazole Ring

The final step involves cyclodehydration of the O-acyl amidoxime intermediate:

Method A: Thermal Cyclization

  • Dissolve the O-acyl amidoxime intermediate (3.0 mmol) in xylene (15 mL)
  • Heat to reflux (140°C) for 4-6 hours
  • Cool to room temperature, concentrate under reduced pressure
  • Purify by column chromatography (hexane/ethyl acetate gradient)

Method B: Base-Promoted Cyclization

  • Dissolve the O-acyl amidoxime intermediate (3.0 mmol) in N,N-dimethylformamide (10 mL)
  • Add potassium carbonate (6.0 mmol) and stir at 80°C for 2-3 hours
  • Cool to room temperature, pour into water (50 mL)
  • Extract with ethyl acetate (3 × 20 mL)
  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate
  • Purify by column chromatography

Expected yield: 75-90%, depending on the method used

Route B: One-Pot Synthesis

A more efficient approach involves a one-pot synthesis, avoiding isolation of intermediates:

  • Prepare 3,4-dimethoxybenzyl amidoxime in situ as described in section 2.1.1
  • Without isolation, add 2-methoxy-4-methylpyrimidine-5-carboxylic acid (5.0 mmol), dicyclohexylcarbodiimide (5.5 mmol), and 4-dimethylaminopyridine (0.5 mmol)
  • Stir at room temperature for 3 hours
  • Heat to 80-100°C for 4 hours to promote cyclization
  • Cool to room temperature, filter off dicyclohexylurea
  • Concentrate the filtrate, purify by column chromatography

This one-pot approach has been demonstrated for similar oxadiazole derivatives with yields of 60-80%.

Route C: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the synthesis:

  • Combine 3,4-dimethoxybenzylnitrile (5.0 mmol), hydroxylamine hydrochloride (10.0 mmol), and potassium carbonate (7.5 mmol) in ethanol/water (9:1, 20 mL)
  • Irradiate in a microwave reactor at 80°C for 15 minutes
  • Add 2-methoxy-4-methylpyrimidine-5-carboxylic acid (5.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (5.5 mmol), and 4-dimethylaminopyridine (0.5 mmol)
  • Irradiate at 80°C for 15 minutes
  • Without isolation, irradiate at 120°C for 20 minutes to promote cyclization
  • Cool, concentrate, and purify as above

This method can reduce the total reaction time from 12-24 hours to just 1-2 hours with comparable yields.

Route D: Green Chemistry Approach

This environmentally friendly method employs grinding techniques and minimizes solvent use:

  • Grind 3,4-dimethoxybenzylnitrile (5.0 mmol) with hydroxylamine hydrochloride (7.5 mmol) and potassium carbonate (6.0 mmol) in a mortar for 10-15 minutes
  • Add catalytic iodine and continue grinding for 5 minutes
  • Verify amidoxime formation by TLC
  • Add 2-methoxy-4-methylpyrimidine-5-carboxylic acid (5.0 mmol) and phosphorus oxychloride (7.5 mmol)
  • Heat the mixture at 80-90°C for 2-3 hours
  • Cool, neutralize with sodium bicarbonate solution, extract with ethyl acetate
  • Purify by appropriate methods

This solvent-minimized approach aligns with green chemistry principles and has been applied successfully to various oxadiazole derivatives.

Table 2: Comparison of Synthetic Routes for this compound

Route Key Steps Estimated Overall Yield Reaction Time Advantages Limitations
Route A: Classical Stepwise 1. Amidoxime formation
2. Coupling
3. Cyclization
45-70% 12-24 hours High purity; Well-controlled Multiple isolation steps; Time-consuming
Route B: One-Pot Three-step process in one vessel 60-80% 10-12 hours Fewer isolation steps; Higher overall yield May require more careful purification
Route C: Microwave-Assisted Microwave-accelerated three-step process 65-75% 1-2 hours Very rapid; Efficient Requires specialized equipment; Limited scale
Route D: Green Chemistry Grinding methodology with minimal solvent 55-65% 4-6 hours Environmentally friendly; Economical May require optimization for specific substituents

Critical Parameters Affecting Synthesis

Solvent Effects

The choice of solvent significantly impacts reaction efficiency, particularly for the amidoxime formation and cyclization steps. Table 3 presents solvent effects based on research with similar oxadiazole derivatives.

Table 3: Solvent Effects on Key Synthetic Steps

Solvent Amidoxime Formation (% yield) O-Acylation (% yield) Cyclization (% yield) Overall Assessment
Ethanol 85-95 50-60 60-70 Excellent for amidoxime formation; Poor for acylation
N,N-Dimethylformamide 70-80 80-90 80-90 Excellent for acylation and cyclization; Difficult to remove
Acetonitrile 75-85 70-80 70-80 Good overall performance; Easier to remove than DMF
Dimethyl sulfoxide 70-80 80-90 85-95 Excellent for cyclization; High boiling point
Toluene 50-60 60-70 80-90 Excellent for thermal cyclization; Poor for amidoxime formation
Tetrahydrofuran 70-80 75-85 65-75 Good overall performance; Anhydrous conditions essential

Based on the data, a sequential solvent approach may be optimal: ethanol for amidoxime formation, followed by N,N-dimethylformamide or acetonitrile for coupling and cyclization steps.

Temperature Optimization

Temperature significantly affects reaction rates, yields, and potential side reactions. Table 4 presents optimal temperature ranges for each step.

Table 4: Temperature Effects on Key Synthetic Steps

Step Temperature Range (°C) Expected Outcome Potential Side Reactions
Amidoxime Formation 20-25 Slow, clean reaction Minimal
Amidoxime Formation 60-70 Faster reaction, good yield Minimal
Amidoxime Formation >80 Very fast, potential decomposition Hydroxylamine decomposition
O-Acylation 0-5 Clean reaction, slow Minimal
O-Acylation 20-25 Good balance of rate and selectivity Minimal
O-Acylation >50 Fast, potential side reactions Multiple acylation
Cyclization 80-100 Moderate rate, good selectivity Minimal
Cyclization 100-120 Faster rate, good yield Potential decomposition
Cyclization >140 Very fast, potential decomposition Decomposition of substrate

The data suggests optimal temperatures of 60-70°C for amidoxime formation, 20-25°C for O-acylation, and 100-120°C for cyclization.

Catalyst and Reagent Selection

The choice of catalysts and reagents significantly impacts reaction efficiency. Table 5 compares key reagents for each synthetic step.

Table 5: Comparison of Key Reagents and Catalysts

Step Reagent/Catalyst Efficiency Advantages Limitations
Amidoxime Formation NH2OH·HCl + K2CO3 High Readily available; Inexpensive Basic conditions may cause side reactions
Amidoxime Formation NH2OH·HCl + NaOAc Moderate-High Milder conditions Slower reaction
Amidoxime Formation NH2OH·HCl + Et3N Moderate Homogeneous conditions More expensive
O-Acylation Acid chloride + Et3N High Fast reaction; High conversion Moisture sensitive
O-Acylation DCC/DMAP High Mild conditions; Good yield Formation of DCU byproduct
O-Acylation EDC·HCl Moderate-High Water-soluble byproducts More expensive
O-Acylation HATU Very High Excellent activation; Fast reaction Expensive
Cyclization K2CO3 Moderate Inexpensive; Readily available Moderate rate
Cyclization Cs2CO3 High More effective than K2CO3 Expensive
Cyclization DBU High Homogeneous; Fast reaction More expensive

The optimal combination appears to be NH2OH·HCl + K2CO3 for amidoxime formation, HATU or acid chloride methods for O-acylation, and K2CO3 or Cs2CO3 for cyclization.

Purification and Characterization

Purification Techniques

Effective purification is crucial for obtaining high-purity this compound. Table 6 compares different purification methods.

Table 6: Comparison of Purification Methods

Method Applicability Advantages Limitations
Column Chromatography High Highly effective for separating structurally similar impurities Time-consuming; Solvent-intensive
Recrystallization Moderate-High Simple; Scalable; Economical May require optimization; Potential yield loss
Preparative HPLC Very High Excellent purity; Automated Expensive; Limited scale
Preparative TLC Low-Moderate Good for small scale Very limited scale; Labor-intensive

For this compound, a combination approach is recommended: initial purification by column chromatography (hexane/ethyl acetate gradient) followed by recrystallization from an appropriate solvent system.

Analytical Characterization

The structure and purity of the target compound can be confirmed using various analytical techniques. Table 7 outlines the expected spectroscopic data.

Table 7: Expected Spectroscopic Data for this compound

Technique Expected Data Significance
1H NMR δ 8.50-8.60 (s, 1H, pyrimidine H-6)
δ 6.70-6.90 (m, 3H, ArH)
δ 4.20-4.30 (s, 2H, CH2)
δ 3.80-3.90 (s, 6H, 2 × OCH3 of dimethoxybenzyl)
δ 3.95-4.05 (s, 3H, OCH3 of pyrimidine)
δ 2.50-2.60 (s, 3H, CH3 of pyrimidine)
Confirms structure and substitution pattern
13C NMR δ 175-180 (C-5 of oxadiazole)
δ 165-170 (C-3 of oxadiazole)
δ 160-165 (C-2 of pyrimidine)
δ 150-155 (C-4 of pyrimidine)
δ 145-150 (C-3, C-4 of dimethoxybenzyl)
δ 120-130 (aromatic C)
δ 110-115 (aromatic C)
δ 55-60 (OCH3)
δ 30-35 (CH2)
δ 15-20 (CH3 of pyrimidine)
Confirms carbon framework
HRMS Expected [M+H]+ at m/z 383.1519 Confirms molecular formula C20H18N4O4
IR 1570-1590 cm-1 (C=N stretch)
1250-1270 cm-1 (C-O-C of methoxy)
1020-1050 cm-1 (oxadiazole ring)
Confirms functional groups

These spectroscopic characteristics would be essential for confirming the successful synthesis of the target compound.

Comprehensive Comparison of Synthetic Methods

Table 8 presents a comprehensive comparison of different synthetic approaches for this compound, incorporating all relevant parameters.

Table 8: Comprehensive Comparison of Synthetic Methods

Method Estimated Overall Yield Time Requirement Reagent Cost Operational Complexity Scalability Environmental Impact
Classical Stepwise (Route A) 45-70% High (12-24h) Moderate Moderate Excellent Moderate
One-Pot (Route B) 60-80% Moderate (10-12h) Moderate Low Good Low-Moderate
Microwave-Assisted (Route C) 65-75% Low (1-2h) Moderate-High Low Limited Low
Green Chemistry (Route D) 55-65% Moderate (4-6h) Low Moderate Good Very Low

The data suggests that the selection of synthesis method should be guided by specific requirements:

  • For high-purity material on a laboratory scale, the classical stepwise approach (Route A) offers the best control
  • For efficient preparation with good yields, the one-pot approach (Route B) offers a good balance
  • For rapid synthesis, the microwave-assisted method (Route C) is superior
  • For environmentally friendly and economical production, the green chemistry approach (Route D) is most suitable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyrimidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety possess significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). A novel derivative demonstrated synergistic effects with existing antibiotics, enhancing their efficacy against resistant strains .

Anticancer Properties

The anticancer potential of 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been explored in several studies. It has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and interference with DNA synthesis. For example, compounds in this class have been found to exhibit cytotoxicity against various cancer cell lines at low concentrations .

Study on Anticancer Activity

A study published in MDPI explored various oxadiazole derivatives for their anticancer properties. Among the tested compounds, those similar to this compound exhibited significant growth inhibition against several cancer cell lines. The most potent derivatives showed IC50 values lower than those of standard chemotherapeutics .

Synergistic Effects with Antibiotics

Another investigation highlighted the compound's ability to restore the activity of oxacillin against MRSA strains. This finding suggests that it could be developed as an adjunct therapy in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but they often include enzymes, receptors, and DNA/RNA interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related 1,3,4-oxadiazole derivatives from , focusing on substituents, melting points, and synthesis yields:

Compound ID Substituents at Position 2 (Oxadiazole) Substituents at Position 5 (Oxadiazole) Melting Point (°C) Yield (%)
5j 3,4-Dimethoxybenzyl 3-(4,5-Dimethylpyridin-3-yl)phenyl 90–92 90
5m 3,4-Dimethoxybenzyl 3-(Pyridin-3-yl)phenyl 78–80 88
Target 3,4-Dimethoxybenzyl 2-Methoxy-4-methylpyrimidin-5-yl Not reported N/A

Key Observations:

  • Substituent Diversity : The target compound differs from analogs like 5j and 5m by replacing pyridine/pyridinyl groups with a pyrimidine ring . Pyrimidines, being six-membered heterocycles with two nitrogen atoms, may confer distinct electronic properties (e.g., increased polarity) compared to pyridine derivatives.
  • Impact on Physicochemical Properties : The absence of a phenyl linker in the target compound’s pyrimidine substituent (vs. 5j and 5m) could reduce molecular weight and alter solubility. High yields (>85%) for analogs in suggest efficient synthetic routes, which may extend to the target compound.

Research Implications and Gaps

  • Biological Profiling : While structural analogs demonstrate enzyme inhibition (e.g., MAO-B), the target compound’s activity remains uncharacterized. Prioritizing assays for kinase inhibition or antimicrobial activity (given pyrimidine’s role in nucleotide analogs) is recommended.
  • Computational Studies : Molecular docking could predict interactions with targets like PARP (poly-ADP ribose polymerase), leveraging the oxadiazole core’s resemblance to nicotinamide .
  • Comparative Toxicity : Methoxy groups in the target compound may reduce cytotoxicity compared to halogenated analogs (e.g., dichlorophenyl in ), but in vitro toxicity screening is essential.

Biological Activity

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic organic compound classified under oxadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O4C_{17}H_{18}N_{4}O_{4} with a molecular weight of 342.35 g/mol. Its IUPAC name is 3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole .

Structural Features

FeatureDescription
Oxadiazole Ring Contains nitrogen and oxygen heteroatoms
Dimethoxybenzyl Group Enhances lipophilicity and potential binding
Methoxypyrimidinyl Group May contribute to specific biological interactions

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways.
  • Interference with DNA/RNA Function: It could disrupt nucleic acid synthesis or function.
  • Apoptosis Induction: Evidence suggests that it may trigger apoptotic pathways in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Assays: In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the micromolar range, indicating effective growth inhibition .
  • Mechanisms of Cell Death: Investigations using Annexin V staining and caspase activation assays revealed that the compound induces apoptosis through caspase-mediated pathways and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:

  • Bactericidal Effects: It shows promising activity against Gram-positive bacteria such as Staphylococcus spp., suggesting potential applications in treating bacterial infections .

Comparative Studies

Comparative studies with similar compounds have been conducted to evaluate the unique biological activity of this compound:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer~19.56
1,2,4-Oxadiazole DerivativesVaries (lower potency)Varies
DoxorubicinEstablished chemotherapeutic agent~0.15

Study on Anticancer Properties

A study published in 2022 synthesized a series of oxadiazole derivatives including our compound and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that the compound exhibited significant growth inhibition in HT-1080 cells with an IC50 value of approximately 19.56 µM . The study also reported that these derivatives induced apoptosis through mitochondrial pathways.

Antimicrobial Evaluation

Research conducted on related oxadiazole compounds showed strong bactericidal effects against Staphylococcus spp., with minimal cytotoxicity to normal cells (L929 cell line). This highlights the therapeutic potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Adjust solvent polarity (e.g., acetonitrile for faster cyclization) and catalyst loading (5–10 mol%) based on substituent steric effects .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of 1H/13C NMR , mass spectrometry (MS) , and FT-IR is essential:

  • NMR :
    • 1H NMR (CDCl3): Expect signals at δ 3.8–4.0 ppm (methoxy groups), δ 6.7–7.2 ppm (aromatic protons), and δ 2.4 ppm (pyrimidine methyl) .
    • 13C NMR : Peaks at δ 160–165 ppm confirm the oxadiazole ring .
  • MS : ESI-MS should show [M+H]+ matching the molecular weight (calculated: ~399.4 g/mol). Fragmentation peaks at m/z 181 (pyrimidine moiety) and m/z 165 (dimethoxybenzyl) validate substituents .
  • FT-IR : Stretching at 1610–1630 cm⁻¹ (C=N) and 1250–1270 cm⁻¹ (C-O) confirms the oxadiazole core and methoxy groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

Methodological Answer:
Step 1: Strategic Modifications

  • Pyrimidine Substitution : Replace the 4-methyl group with electron-withdrawing groups (e.g., -CF3) to enhance target binding. Synthesize analogs via Suzuki coupling .
  • Benzyl Methoxy Positioning : Test 3,4-dimethoxy vs. 2,5-dimethoxy configurations to assess steric and electronic effects on activity .

Q. Step 2: Biological Assays

  • In vitro Screening : Use enzyme inhibition assays (e.g., PARP-1 for anticancer activity) at 10 µM concentrations. Compare IC50 values of analogs .
  • Cellular Uptake : Measure logP (HPLC) and correlate with cytotoxicity (e.g., MTT assay in HeLa cells). Optimal logP range: 2.5–4.0 .

Q. Data Analysis :

  • Apply QSAR models (e.g., CoMFA) to predict activity cliffs. Contradictions between computational and experimental data require reevaluation of docking parameters (e.g., protonation states) .

Advanced: What mechanistic insights can guide target identification for this compound?

Methodological Answer:
Hypothesis-Driven Approach :

  • PARP Inhibition : The oxadiazole core mimics nicotinamide in PARP-1’s catalytic domain. Perform competitive binding assays with NAD+ .
  • Kinase Targeting : Screen against kinase panels (e.g., EGFR, VEGFR2) using radiometric assays. A 50% inhibition at 1 µM suggests potential .

Q. Experimental Validation :

  • Crystallography : Co-crystallize the compound with PARP-1 (PDB: 3L3M) to resolve binding modes.
  • Mutagenesis : Introduce mutations (e.g., Ser904Ala in PARP-1) to confirm critical interactions .

Basic: What are the key physicochemical properties influencing this compound’s pharmacokinetics?

Methodological Answer:

  • logP : Measure via HPLC (estimated ~3.5), indicating moderate lipophilicity for blood-brain barrier penetration .
  • Aqueous Solubility : Use shake-flask method (pH 7.4 buffer). Expected solubility: <10 µg/mL, necessitating formulation with cyclodextrins .
  • Plasma Stability : Incubate in human plasma (37°C, 1 hr). >80% remaining indicates resistance to esterase degradation .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:
Case Example : If the compound shows high enzyme inhibition but low cellular activity:

Assay Conditions : Verify pH (e.g., PARP assays require pH 8.0), ion concentrations, and reducing agents (e.g., DTT) .

Membrane Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp < 1×10⁻⁶ cm/s indicates poor uptake) .

Off-Target Effects : Perform RNA-seq on treated cells to identify unintended pathways (e.g., oxidative stress response) .

Q. Follow-Up Experiments :

  • Metabolite Profiling : Use LC-MS/MS to detect hepatic metabolites (e.g., CYP3A4-mediated oxidation) .
  • Orthogonal Assays : Validate cytotoxicity in 3D spheroid models vs. 2D monolayers .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential irritancy .
  • Ventilation : Synthesize in a fume hood; the compound may release NOx during decomposition .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

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